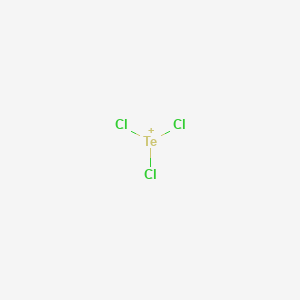
Trichlorotellanium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trichlorotellanium is a chemical compound that consists of one tellurium atom bonded to three chlorine atoms. It is known for its unique properties and potential applications in various fields of science and industry. The compound is of interest due to its reactivity and the role of tellurium in forming diverse chemical structures.
準備方法
Synthetic Routes and Reaction Conditions: Trichlorotellanium can be synthesized through the direct chlorination of tellurium. The reaction typically involves passing chlorine gas over tellurium at elevated temperatures. The reaction can be represented as:
Te+3Cl2→TeCl3
Industrial Production Methods: In an industrial setting, the production of this compound involves the use of high-purity tellurium and chlorine gas. The reaction is carried out in a controlled environment to ensure the complete conversion of tellurium to this compound. The process may involve the use of catalysts to enhance the reaction rate and yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where it is converted to higher oxidation states of tellurium.
Reduction: The compound can be reduced to elemental tellurium or lower chlorides of tellurium.
Substitution: this compound can participate in substitution reactions where chlorine atoms are replaced by other ligands.
Common Reagents and Conditions:
Oxidizing Agents: Such as nitric acid or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as organolithium or Grignard reagents.
Major Products Formed:
Oxidation: Higher chlorides of tellurium or tellurium oxides.
Reduction: Elemental tellurium or lower chlorides.
Substitution: Organotellurium compounds.
科学的研究の応用
Trichlorotellanium has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of organotellurium compounds and other tellurium-based materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in pharmaceuticals and as a diagnostic agent.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.
作用機序
The mechanism of action of trichlorotellanium involves its ability to interact with various molecular targets. The compound can form complexes with proteins and enzymes, potentially altering their activity. The pathways involved may include the formation of reactive intermediates that can modify biological molecules.
類似化合物との比較
Trichlorostannane (SnCl3): Similar in structure but contains tin instead of tellurium.
Trichlorosilane (SiHCl3): Contains silicon and is used in the production of silicon-based materials.
Trichlorophosphine (PCl3): Contains phosphorus and is used in the synthesis of organophosphorus compounds.
Uniqueness of Trichlorotellanium: this compound is unique due to the presence of tellurium, which imparts distinct chemical properties compared to other group 16 elements. Its reactivity and ability to form diverse compounds make it valuable in various applications.
特性
CAS番号 |
43644-19-5 |
|---|---|
分子式 |
Cl3Te+ |
分子量 |
234.0 g/mol |
IUPAC名 |
trichlorotellanium |
InChI |
InChI=1S/Cl3Te/c1-4(2)3/q+1 |
InChIキー |
BNAMHYCVJBYROO-UHFFFAOYSA-N |
正規SMILES |
Cl[Te+](Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Benzyl-9-phenyl-1,2-dihydro-pyrrolo[3,4-b]quinolin-3-one](/img/structure/B14669934.png)

![1-[4-Chloro-6-methyl-2-pyrimidyl]-3-[3,4-dichlorophenyl]guanidine](/img/structure/B14669948.png)

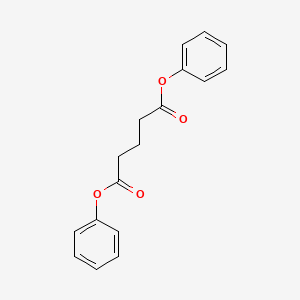
![N~1~,N~3~-Bis[4-(4-aminophenoxy)phenyl]benzene-1,3-dicarboxamide](/img/structure/B14669974.png)
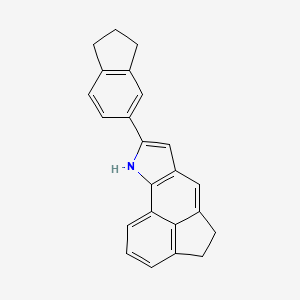
![Bicyclo[3.1.1]hept-3-en-2-ol, 2,6,6-trimethyl-](/img/structure/B14669980.png)
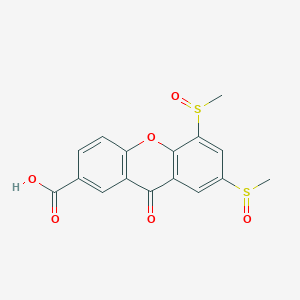

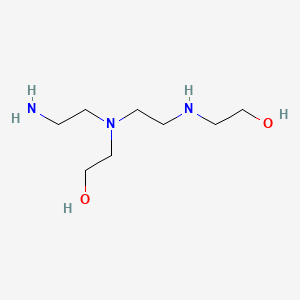
![Thieno[3,2-b]thiophene-2-carbonyl chloride, 3,5-dichloro-](/img/structure/B14669990.png)
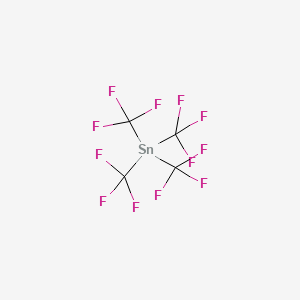
![1-Butyl-2-[4-(diethylamino)phenyl]quinolin-1-ium iodide](/img/structure/B14670011.png)
